![molecular formula C21H20N4O2S B3221549 4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole CAS No. 1207030-56-5](/img/structure/B3221549.png)
4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole
Overview
Description
The compound contains several functional groups including a 1,3-thiazole ring, a 1,2,3-triazole ring, and two aromatic rings with methoxy groups. The 1,3-thiazole and 1,2,3-triazole rings are heterocyclic compounds that are often found in various pharmaceuticals due to their broad spectrum of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, compounds with similar structures are often synthesized through condensation reactions or cyclization reactions .Molecular Structure Analysis
The compound has a complex structure with multiple rings. The presence of nitrogen and sulfur atoms in the heterocyclic rings can contribute to the compound’s reactivity. The methoxy groups on the aromatic rings can also influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors that could influence these properties include the presence of the heterocyclic rings, the methoxy groups on the aromatic rings, and the overall size and shape of the molecule .Scientific Research Applications
Antimicrobial Activity
Thiazoles exhibit significant antimicrobial properties. Researchers have synthesized 2,4-disubstituted thiazole derivatives and evaluated their biological activities. These compounds have demonstrated antibacterial and antifungal effects. The specific substituents on the thiazole ring play a crucial role in determining their efficacy against microbial pathogens .
Other Applications
Beyond the mentioned fields, researchers continue to explore novel applications of thiazoles. These include potential use in neurodegenerative diseases, cardiovascular disorders, and more. The compound’s specific substituents may determine its suitability for these diverse areas of research.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to interact with various targets, includingCLK1 and DYRK1A kinases . These kinases play a crucial role in the regulation of various cellular processes and are implicated in major diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases .
Mode of Action
For instance, they can act as inhibitors, blocking the activity of their target enzymes . The specific interaction of this compound with its targets would depend on its chemical structure and the nature of the target proteins.
Biochemical Pathways
Thiazole derivatives have been reported to affect a wide range of biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The exact pathways affected would depend on the specific targets of the compound and their roles in cellular processes.
Result of Action
Given its potential targets and the known effects of similar compounds, it could potentially have a range of effects, including inhibiting the activity of certain enzymes, altering cellular signaling pathways, and affecting cell growth and survival .
Future Directions
The future research directions would depend on the specific activities of the compound. Given the broad range of biological activities exhibited by 1,3-thiazole and 1,2,3-triazole derivatives, potential research directions could include further exploration of these activities and development of pharmaceuticals .
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-2-[5-methyl-1-(4-methylphenyl)triazol-4-yl]-1,3-thiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O2S/c1-13-5-8-16(9-6-13)25-14(2)20(23-24-25)21-22-17(12-28-21)15-7-10-18(26-3)19(11-15)27-4/h5-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESRGAAEVACOTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.